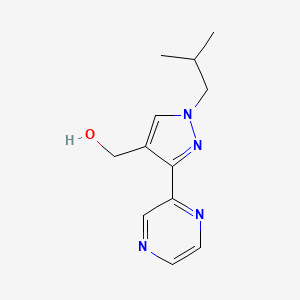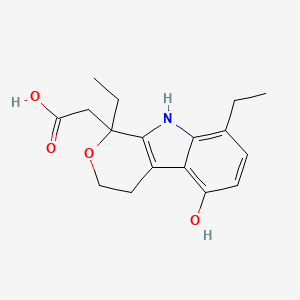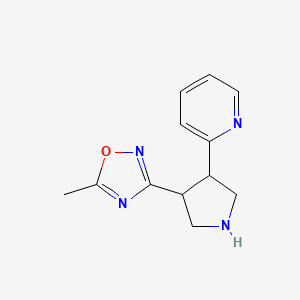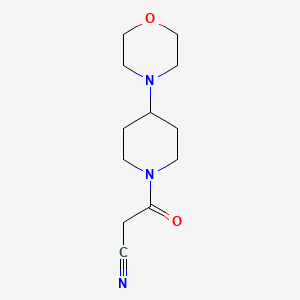![molecular formula C12H24N2O B15291281 1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)
1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine is a heterocyclic compound that belongs to the class of oxazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine can be achieved through multicomponent reactions (MCRs), such as the Ugi reaction. This method involves the reaction of cyclic imines with isocyanides and acetylenedicarboxylates under catalyst-free conditions . Another approach involves the ring-opening/recyclization reactions, which provide a novel route to the synthesis of oxazepines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions. These methods are favored due to their efficiency and the ability to produce high yields of the desired compound. The choice of solvents and reaction conditions can be optimized to enhance the selectivity and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxazepine-4,7-dione derivatives, while reduction can produce various reduced oxazepine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine can be compared with other similar compounds, such as dibenzo[b,f][1,4]oxazepine derivatives. These compounds share a similar oxazepine ring structure but differ in their substituents and overall molecular architecture. The unique isobutyl group in this compound distinguishes it from other oxazepine derivatives, potentially leading to different chemical and biological properties .
List of Similar Compounds
- Dibenzo[b,f][1,4]oxazepine
- Dibenzo[b,e][1,4]oxazepine
- Dibenzo[c,f][1,2]oxazepine
Eigenschaften
Molekularformel |
C12H24N2O |
|---|---|
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
1-(2-methylpropyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine |
InChI |
InChI=1S/C12H24N2O/c1-10(2)8-14-5-6-15-9-11-7-13-4-3-12(11)14/h10-13H,3-9H2,1-2H3 |
InChI-Schlüssel |
MTKMILKXAJGUJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CCOCC2C1CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


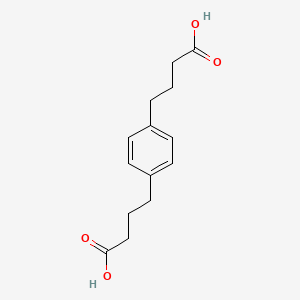
![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B15291212.png)

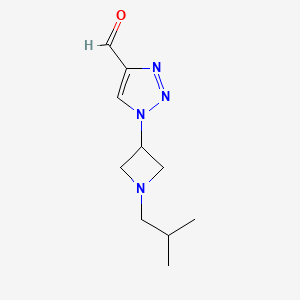
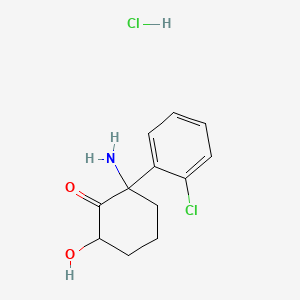
![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
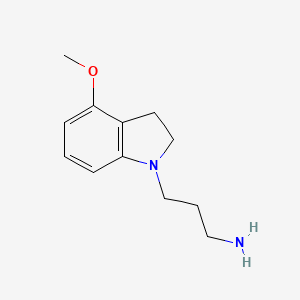
![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)
